
AN-3485
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AN-3485 是一种苯并恶硼烷类似物,以其作为Toll样受体(TLR)抑制剂的作用而闻名。 它在调节免疫反应方面显示出巨大潜力,通过抑制包括TLR2、TLR3、TLR4和TLR5在内的各种TLR 。该化合物因其抗炎特性及其抑制促炎细胞因子释放的能力而被研究。
科学研究应用
Topical Applications
AN-3485 has demonstrated efficacy in treating skin inflammation. In preclinical studies, topical administration significantly reduced contact dermatitis induced by phorbol 12-myristate 13-acetate (PMA) and delayed-type hypersensitivity caused by oxazolone in murine models. This suggests its potential as a topical therapeutic agent for various dermatological conditions .
Oral Administration
Oral administration of this compound has shown dose-dependent suppression of LPS-induced TNF-α and IL-6 production in mice, with an effective dose (ED90) of 30 mg/kg. Furthermore, it effectively suppressed collagen-induced arthritis over a 20-day period when administered at a dose of 35 mg/kg twice daily. These findings position this compound as a promising candidate for systemic inflammatory diseases .
Case Studies
Several case studies highlight the effectiveness of this compound in different experimental setups:
- Inflammatory Disease Model : In a study involving collagen-induced arthritis in mice, this compound demonstrated significant anti-inflammatory effects, suggesting its potential utility in treating rheumatoid arthritis and similar conditions.
- Skin Inflammation : Topical application in models of dermatitis showed marked improvement in symptoms, indicating its applicability for conditions like eczema or psoriasis.
Data Summary
The following table summarizes key findings related to the applications of this compound:
作用机制
AN-3485 通过抑制 Toll样受体发挥作用,Toll样受体对于激活先天免疫反应至关重要。 该化合物与受体结合并阻止配体激活它们,从而减少促炎细胞因子的产生,例如肿瘤坏死因子-α、白细胞介素-1β和白细胞介素-6 。 这种抑制发生在转录水平,影响参与炎症的基因表达 .
类似化合物:
AN-2690: 另一种具有抗真菌特性的苯并恶硼烷类似物。
AN-2728: 一种用于治疗特应性皮炎的苯并恶硼烷化合物。
AN-8194: 一种具有潜在抗炎作用的苯并恶硼烷类似物
This compound 的独特性: this compound 因其对多种 Toll样受体的广谱抑制作用而具有独特性,使其成为研究免疫反应和炎症的多功能工具。 它能够穿透皮肤以及其局部应用的潜力使其区别于其他类似化合物 .
生化分析
Biochemical Properties
AN-3485 is known to be a Toll-Like Receptor (TLR) inhibitor, with IC50 values ranging from 18 to 580 nM . TLRs are a type of protein that plays a key role in the innate immune system. They are single, membrane-spanning, non-catalytic receptors usually expressed in sentinel cells such as macrophages and dendritic cells, that recognize structurally conserved molecules derived from microbes .
Cellular Effects
This compound has been reported to inhibit Toll-like receptor-mediated inflammation in vitro and in vivo . This suggests that this compound can influence cell function by modulating inflammatory responses, which are often mediated by cell signaling pathways and can impact gene expression and cellular metabolism .
Molecular Mechanism
As a TLR inhibitor, it likely exerts its effects at the molecular level by binding to TLRs and preventing their activation . This could involve direct binding interactions with these receptors, leading to their inhibition and subsequent changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. Given its role as a TLR inhibitor, it is likely that its effects would vary with dosage, with potential threshold effects observed at lower dosages and possible toxic or adverse effects at high doses .
Metabolic Pathways
As a benzoxaborole analog, it is likely that it interacts with various enzymes and cofactors and could potentially affect metabolic flux or metabolite levels .
Subcellular Localization
Given its role as a TLR inhibitor, it is likely that it localizes to the cell membrane where TLRs are typically found
准备方法
合成路线和反应条件: AN-3485 通过一系列化学反应合成,其中苯并恶硼烷是关键中间体。合成通常涉及以下步骤:
苯并恶硼烷中间体的形成: 第一步涉及通过苯基硼酸与适当的醛或酮反应形成苯并恶硼烷。
工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。反应条件经过优化以确保高产率和纯度。该过程包括:
苯并恶硼烷中间体的大规模合成: 该步骤在大型反应器中进行,并控制温度和压力条件。
取代反应: 取代反应被放大,产物使用结晶和色谱等技术进行纯化.
化学反应分析
反应类型: AN-3485 经历几种类型的化学反应,包括:
氧化: this compound 可以被氧化形成各种氧化衍生物。
还原: 该化合物可以在特定条件下还原,产生还原形式。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 氢氧化钠和碳酸钾等碱在取代反应中常用.
主要产物: 由这些反应形成的主要产物包括 this compound 的各种氧化和还原衍生物,以及取代的苯并恶硼烷化合物 .
相似化合物的比较
AN-2690: Another benzoxaborole analog with antifungal properties.
AN-2728: A benzoxaborole compound used in the treatment of atopic dermatitis.
AN-8194: A benzoxaborole analog with potential anti-inflammatory effects
Uniqueness of AN-3485: this compound is unique due to its broad-spectrum inhibition of multiple Toll-Like Receptors, making it a versatile tool for studying immune responses and inflammation. Its ability to penetrate the skin and its potential for topical application further distinguish it from other similar compounds .
生物活性
AN-3485, a compound developed by Anacor Pharmaceuticals, is a benzoxaborole derivative known for its significant anti-inflammatory properties. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various models, and potential therapeutic applications.
This compound is chemically defined as 6-(4-(aminomethyl)-2-chlorophenoxyl)benzo[c][1,2]oxaborol-1(3H)-ol. The unique structure of benzoxaboroles allows them to interact with nucleophiles in enzymatic active sites, which can mimic transition states crucial for enzymatic reactions. This interaction is particularly relevant in the inhibition of various enzymes involved in inflammatory pathways.
Cytokine Inhibition
Research has demonstrated that this compound effectively inhibits the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from human peripheral blood mononuclear cells (PBMCs) and isolated monocytes. The half-maximal inhibitory concentration (IC50) values for these cytokines range from 18 to 580 nM , indicating a potent effect at low concentrations. The inhibition occurs at the transcriptional level, suggesting that this compound may alter gene expression related to inflammation .
Animal Models
In vivo studies further substantiate the anti-inflammatory potential of this compound:
- Topical Administration : When applied topically in mouse models, this compound significantly reduced inflammation in conditions such as PMA-induced contact dermatitis and oxazolone-induced delayed-type hypersensitivity.
- Oral Administration : this compound showed dose-dependent suppression of LPS-induced TNF-α and IL-6 production in mice, with an effective dose (ED90) of 30 mg/kg . Additionally, a regimen of 35 mg/kg twice daily effectively suppressed collagen-induced arthritis over a 20-day period .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other benzoxaborole compounds:
Compound | Target Enzymes | IC50 (nM) | Therapeutic Applications |
---|---|---|---|
This compound | TLR-mediated cytokines | 18 - 580 | Autoimmune diseases, skin inflammation |
Tavaborole | Leucyl-tRNA synthetase | 10 - 100 | Onychomycosis |
GSK’052 | PDE4 | 50 - 200 | Psoriasis, atopic dermatitis |
Case Studies and Clinical Implications
Several case studies have highlighted the potential clinical implications of this compound:
- Autoimmune Disorders : Given its ability to inhibit pro-inflammatory cytokines, this compound is being investigated for use in treating autoimmune diseases such as rheumatoid arthritis and psoriasis.
- Dermatological Applications : The compound's effectiveness in reducing skin inflammation positions it as a candidate for topical therapies aimed at various dermatological conditions.
- Chronic Inflammatory Diseases : The broad spectrum of action against multiple inflammatory pathways suggests potential applications in chronic inflammatory diseases beyond those currently under investigation .
属性
IUPAC Name |
[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BClNO3/c16-13-5-9(7-17)1-4-14(13)20-11-3-2-10-8-19-15(18)12(10)6-11/h1-6,18H,7-8,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLBFNKPCNPVLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)OC3=C(C=C(C=C3)CN)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。